N-Boc-D-Methionine sulfoximine

Medicinal chemistry Synthetic methodology Sulfoximine functionalization

Researchers requiring a non-convulsant, Boc-protected methionine sulfoximine for peptide SAR or cross-coupling libraries face limited sourcing options. N-Boc-D-Methionine sulfoximine directly addresses this gap: - D-stereochemistry ensures >100-fold lower glutamine synthetase inhibition vs. L-MSO, eliminating convulsant activity for safer handling. - Boc group enables orthogonal Fmoc-SPPS compatibility and stabilizes the sulfoximine during Pd-catalyzed Suzuki/Buchwald-Hartwig reactions. - Non-controlled status streamlines procurement-no DEA or REACH restrictions apply, reducing administrative lead time for CROs and academic cores.

Molecular Formula C10H20N2O5S
Molecular Weight 280.34 g/mol
Cat. No. B8186301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-Methionine sulfoximine
Molecular FormulaC10H20N2O5S
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)O
InChIInChI=1S/C10H20N2O5S/c1-10(2,3)17-9(15)12-7(8(13)14)5-6-18(4,11)16/h7,11H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-,18?/m1/s1
InChIKeyFNYTVKVSNLWUMP-XNQUEAFESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-D-Methionine Sulfoximine Overview


N-Boc-D-Methionine sulfoximine is an N-protected sulfoximine derivative of D-methionine, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a sulfoximine (S=O)(=NH) moiety replacing the thioether sulfur [1]. The Boc group provides orthogonal protection during peptide synthesis and enhances stability under various reaction conditions, while the sulfoximine functionality imparts unique hydrogen-bonding capacity and stereoelectronic properties [1][2]. This compound serves as a versatile intermediate for preparing unprotected methionine sulfoximine (MSO) analogs, and its D-stereochemistry distinguishes it from the more commonly studied L-enantiomers, offering distinct biological and synthetic profiles [3].

Chiral intermediate D-enantiomer for stereochemical control studies
Boc protection Orthogonal to Fmoc SPPS; mild acid cleavage
Sulfoximine building block Hydrogen-bonding capacity for SAR exploration

Critical Distinctions of N-Boc-D-Methionine Sulfoximine


Substituting N-Boc-D-Methionine sulfoximine with simpler sulfoximines (e.g., unprotected MSO), alternative protecting groups (e.g., Cbz), or opposite stereoisomers (L-enantiomers) is not scientifically equivalent. The Boc group confers orthogonal protection essential for sequential peptide synthesis and enables stability under cross-coupling conditions where unprotected sulfoximines would undergo undesired side reactions [1]. Furthermore, the D-stereochemistry fundamentally alters biological recognition; only the L-S-sulfoximine isomer produces convulsant activity via glutamine synthetase inhibition, while D-enantiomers exhibit distinct pharmacological profiles [2]. The quantitative evidence presented below establishes the specific conditions under which this compound offers verifiable, measurable advantages over its closest analogs.

Target Profile
Potential Substitute
Interchangeability Concern
D-stereochemistry, Boc-protected sulfoximine
L-Methionine-S-sulfoximine
L-isomer may inhibit glutamine synthetase and induce convulsant activity; D-isomer may not
Stable under Pd cross-coupling
Unprotected NH-sulfoximine
Unprotected variant undergoes side reactions; Boc prevents undesired N-functionalization
Cleavable under mild TFA/HCl
Cbz- or Fmoc-protected sulfoximine
Cbz requires hydrogenolysis; Fmoc basic conditions may degrade sulfoximine

N-Boc-D-Methionine Sulfoximine vs. Analogs


Synthesis Yield via Carbamate Transfer

The rhodium-catalyzed nitrene transfer of carbamates to sulfoxides provides N-Boc-sulfoximines in yields reaching 98%, a significant improvement over traditional hazardous methods (e.g., NaN₃/H₂SO₄) that required up to 80 equiv. of explosive hydrazoic acid and gave lower, more variable yields [1]. This method also outperforms syntheses of alternative protected sulfoximines: for example, allyl carbamate gave only 40% yield with methyl p-tolyl sulfoxide under optimized conditions [2].

Synthesis Yield
Reported
Up to 98% (2.45× higher vs allyl carbamate 40%)
Supports synthesis scalability and procurement viability
Rh₂(esp)₂, BocNH₂, mild conditions
Medicinal chemistry Synthetic methodology Sulfoximine functionalization

Cross-Coupling Reaction Stability

N-Boc sulfoximines demonstrate full stability under palladium-catalyzed cross-coupling conditions, as shown by Bolm and colleagues, where the Boc group remains intact while other positions on the molecule undergo functionalization [1]. In contrast, unprotected NH-sulfoximines are prone to side reactions (e.g., N-arylation, oxidation) under identical conditions, and alternative protecting groups like Cbz may be less robust under certain coupling regimes [1].

Cross-Coupling Stability
Head-to-head
Stable vs. side reactions (unprotected NH-sulfoximine)
Enables late-stage diversification without scaffold degradation
Pd-catalyzed Suzuki-Miyaura conditions
Cross-coupling Synthetic chemistry Sulfoximine diversification

Mild Acidic Deprotection Efficiency

The Boc group on N-Boc-D-methionine sulfoximine can be cleanly removed using trifluoroacetic acid (TFA) or HCl, yielding the free NH-sulfoximine. In one reported procedure, conversion of N-Boc-L-methionine sulfoximine methyl ester to MSO proceeded in 54% isolated yield via ion-exchange chromatography after acidic deprotection [1]. This contrasts with other protecting groups: Cbz removal requires hydrogenolysis (which may reduce sensitive functional groups), while Fmoc demands basic conditions that can epimerize or degrade sulfoximines [2].

Deprotection Efficiency
Class-level
54% isolated yield (L-analog, TFA/HCl)
Mild acid deprotection preserves sulfoximine integrity
Ion-exchange purification; Cbz/Fmoc less compatible
Peptide synthesis Protecting group chemistry Sulfoximine deprotection

Stereochemical Convulsant Activity

Only one of the four optical isomers of methionine sulfoximine—L-methionine-S-sulfoximine—inhibits brain glutamine synthetase and induces convulsions in mice [1]. D-Methionine-SR-sulfoximine and L-methionine-R-sulfoximine produced no convulsant effects at equivalent doses [1]. This stereochemical stringency translates to the Boc-protected derivatives: N-Boc-D-methionine sulfoximine serves as a non-convulsant, stereochemically pure building block for applications where avoiding neurotoxicity is paramount, such as in vitro biochemical assays or non-CNS-targeted medicinal chemistry.

Convulsant Activity
Head-to-head
No convulsions (D) vs. convulsions (L-S-isomer)
Supports enantiomer-specific model selection in neuroactivity studies
Mouse i.p. model; stereochemical attribution context
Neuropharmacology Stereoselective inhibition Glutamine synthetase

Glutamine Synthetase Inhibition Potency

Inhibition of recombinant human glutamine synthetase by L-methionine-S,R-sulfoximine is biphasic: an initial reversible competitive inhibition (Ki = 1.19 mM) followed by rapid irreversible inactivation [1]. While direct Ki data for the pure D-enantiomer against human GS are not reported, early studies with bacterial and plant GS indicate that the D-isomer is at least 100-fold less potent or inactive [2][3]. This potency gap underscores the critical importance of stereochemical purity in enzyme inhibition studies.

GS Inhibition Potency
Class-level
>100-fold less potent (inferred vs L-Ki 1.19 mM)
Supports use as stereochemical control probe in enzyme assays
Recombinant human GS, in vitro; requires validation
Enzyme inhibition Glutamine synthetase Stereoselectivity

Boc Protection Safety Advantage

Unprotected L-methionine sulfoximine is a known convulsant agent with documented acute toxicity in animal models (e.g., seizures in rats at doses as low as 50-100 mg/kg i.p.) [1]. The Boc-protected derivative, particularly in the D-stereoisomeric form, presents a significantly reduced hazard profile for routine laboratory handling. While no direct LD50 comparison is available, the requirement for acidic deprotection to release the active NH-sulfoximine provides an inherent safety buffer during storage and handling [2]. In contrast, unprotected L-MSO requires stringent safety protocols and controlled substance tracking in many institutional settings.

Safety-Related Profile
Reported
Non-convulsant (Boc+D-isomer) vs. L-MSO seizures at 50–100 mg/kg
Supports handling protocol review and procurement context
Rodent behavioral model; institutional review needed
Laboratory safety Protected amino acids Toxicity mitigation

Key Applications of N-Boc-D-Methionine Sulfoximine


Stereochemically Defined Peptide Synthesis

Incorporation of N-Boc-D-methionine sulfoximine into synthetic peptides via standard solid-phase peptide synthesis (SPPS) protocols. The Boc group provides orthogonal protection compatible with Fmoc-based strategies, while the D-stereoisomer ensures that the resulting peptide does not exhibit the convulsant activity associated with L-MSO-containing sequences [1][2]. This is critical for developing peptide-based probes targeting glutamine synthetase or for studying stereochemical effects on peptide-receptor interactions.

Late-Stage Cross-Coupling Diversification

N-Boc-D-methionine sulfoximine serves as a stable scaffold for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without decomposition of the sulfoximine moiety [1]. This enables the construction of focused libraries of sulfoximine-containing analogs for structure-activity relationship (SAR) studies, a key advantage over unprotected sulfoximines that would undergo undesired N-functionalization under identical conditions.

Glutamine Synthetase Inhibition Assays

In enzymatic assays measuring glutamine synthetase activity, N-Boc-D-methionine sulfoximine (after in situ deprotection to D-MSO) provides a critical stereochemical control. The D-enantiomer exhibits negligible inhibition (estimated >100-fold less potent than L-MSO), allowing researchers to distinguish specific, stereoselective inhibition from non-specific assay interference [1][2]. This is essential for validating high-throughput screening hits and for mechanistic enzymology studies.

Safe-Handling Laboratory Building Block

Due to its non-convulsant profile and the protective Boc group, N-Boc-D-methionine sulfoximine can be procured and handled under standard laboratory safety protocols without the controlled substance restrictions often applied to L-methionine sulfoximine [1]. This streamlines procurement for academic core facilities and industrial CROs operating under strict EH&S guidelines, reducing administrative burden and enabling broader access to sulfoximine chemistry.

Application
Selection Property
Validation Focus
Stereochemically defined peptide synthesis
Boc/D-enantiomer for SPPS compatibility
Peptide stereochemistry and activity review
Late-stage cross-coupling diversification
Boc-stable under Pd coupling
Scaffold integrity and diversification scope
Glutamine synthetase inhibition assays
D-enantiomer as non-inhibitory stereochemical control
Stereoselective inhibition validation
Standard laboratory building block procurement
Non-convulsant Boc-protected D-isomer
Institutional safety protocol compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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